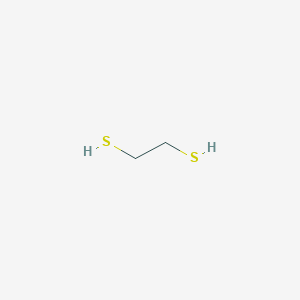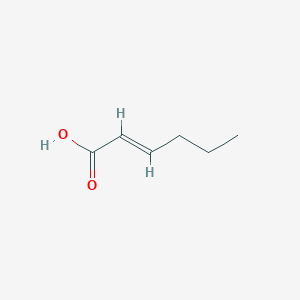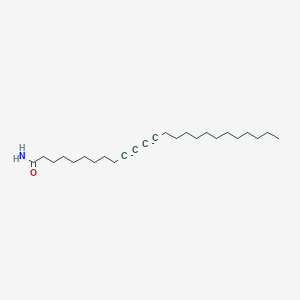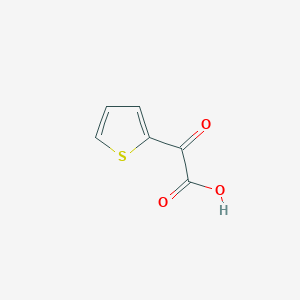
2-Thiopheneglyoxylic acid
Descripción general
Descripción
2-Thiopheneglyoxylic acid, also known as α-Oxo-2-thiopheneacetic acid, is a chemical compound with the empirical formula C6H4O3S . It has a molecular weight of 156.16 .
Synthesis Analysis
A synthesis method for a related compound, 2-thiophene oxoethanoic acid, involves a reaction in the presence of a catalyst between 2-acetyl thiophene and a mixture of Sodium Nitrite and hydrochloric acid . The reaction is carried out by heating, with a weight ratio of 2-acetyl thiophene, Sodium Nitrite, and hydrochloric acid of 1:2.0:12 .
Molecular Structure Analysis
The molecular structure of 2-Thiopheneglyoxylic acid consists of a five-membered ring made up of one sulfur atom . It has a density of 1.5±0.1 g/cm3, a boiling point of 274.2±22.0 °C at 760 mmHg, and a flash point of 119.7±22.3 °C .
Chemical Reactions Analysis
2-Thiopheneglyoxylic acid has been used in the synthesis of europium complexes . Additionally, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Physical And Chemical Properties Analysis
2-Thiopheneglyoxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 274.2±22.0 °C at 760 mmHg, and a flash point of 119.7±22.3 °C . It also has a molar refractivity of 36.2±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 105.1±3.0 cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Europium Complexes
2-Thiopheneglyoxylic acid: is utilized in the synthesis of europium complexes . Europium complexes are significant due to their luminescent properties, which are applied in various fields such as bioassays, lighting, and display technologies. The acid acts as a precursor in the formation of these complexes, contributing to the overall luminescence efficiency.
Organic Semiconductor Development
Thiophene derivatives, including 2-Thiopheneglyoxylic acid , play a crucial role in the development of organic semiconductors . These materials are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are used in flexible displays and energy-efficient lighting solutions.
Corrosion Inhibitors
In industrial chemistry, 2-Thiopheneglyoxylic acid derivatives are used as corrosion inhibitors . They protect metals from corroding in aggressive environments by forming a protective layer on the metal surface, thus extending the life of metal components in machinery and infrastructure.
Pharmacological Research
Thiophene-based compounds, including 2-Thiopheneglyoxylic acid , exhibit a range of pharmacological properties . They are investigated for their potential use in treating conditions such as cancer, inflammation, microbial infections, hypertension, and atherosclerosis due to their bioactive nature.
Synthesis of Biologically Active Compounds
The acid serves as a building block in the synthesis of various biologically active compounds . It’s involved in key synthetic methods like the Gewald reaction, which is used to create aminothiophene derivatives with potential biological activity.
Material Science Applications
2-Thiopheneglyoxylic acid: is also significant in material science, particularly in the creation of advanced materials with specific properties . For example, it can be used to develop new types of polymers with enhanced durability or specialized functions.
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-Thiopheneglyoxylic acid could be in the development of new compounds with potential biological activities.
Propiedades
IUPAC Name |
2-oxo-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWRVUADKUVEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193733 | |
| Record name | alpha-Oxothiophen-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneglyoxylic acid | |
CAS RN |
4075-59-6 | |
| Record name | 2-Thiopheneglyoxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Oxothiophen-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-oxothiophen-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723A77PV2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-thiopheneglyoxylic acid in coordination chemistry, particularly with lanthanide ions?
A: 2-Thiopheneglyoxylic acid (HL) acts as a versatile ligand in coordination chemistry, readily forming complexes with lanthanide ions like Europium (Eu3+). [, ] These complexes exhibit interesting luminescent properties, making them potentially useful in various applications. Research shows that the carboxylate and carbonyl groups of HL directly coordinate with the Europium ion. [, ]
Q2: What insights can be gained from the gas-phase pyrolysis studies of 2-thiopheneglyoxylic acid?
A: Gas-phase pyrolysis studies provide valuable information about the thermal stability and decomposition pathways of 2-thiopheneglyoxylic acid. [] These studies have revealed that the compound decomposes primarily through a concerted six-membered transition state, yielding products like carbon dioxide and thiophenecarboxaldehyde. [] The kinetic data obtained from these studies offer insights into the relative reactivity of the molecule and its substituents.
Q3: Are there spectroscopic techniques that can be used to characterize 2-thiopheneglyoxylic acid and its metal complexes?
A: Yes, several spectroscopic techniques are valuable for characterizing 2-thiopheneglyoxylic acid and its metal complexes. Infrared (IR) spectroscopy is helpful in identifying characteristic functional groups like C=O, C-O, and O-H. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides information about the chemical environment of the protons in the molecule, which can be used to confirm complex formation and structural changes. [] Furthermore, fluorescence spectroscopy is crucial for studying the luminescent properties of the Europium complexes, particularly the excitation and emission spectra. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

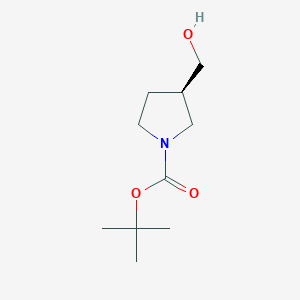
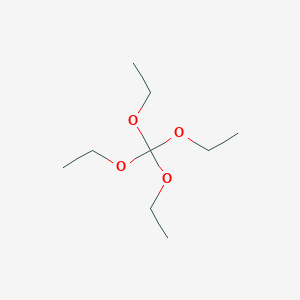
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)

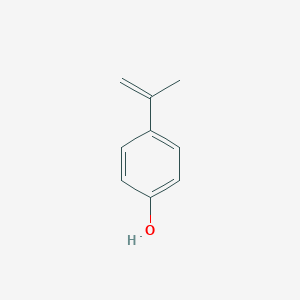
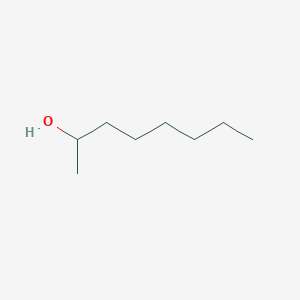


![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
